molecular formula C7H6ClNO3 B2937181 1-Chloro-3-methoxy-5-nitrobenzene CAS No. 55910-07-1

1-Chloro-3-methoxy-5-nitrobenzene

Cat. No. B2937181
Key on ui cas rn: 55910-07-1
M. Wt: 187.58
InChI Key: SVMYKCBIUQUCKY-UHFFFAOYSA-N
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Patent
US08232312B2

Procedure details

1.65 g 3-chloro-5-nitroanisole are combined with 20.3 g pyridinium hydrochloride and heated to 200° C. for 1 hour. Then the mixture is left overnight to come up to ambient temperature, 200 ml of water are added, the precipitated solid is suction filtered and dried in vacuo.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:11]C)[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.Cl.[NH+]1C=CC=CC=1>O>[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)[N+](=O)[O-])OC
Step Two
Name
pyridinium hydrochloride
Quantity
20.3 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come up to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C(C=C(C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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